Methyl 7-chlorothieno[2,3-c]pyridine-2-carboxylate
Description
Methyl 7-chlorothieno[2,3-c]pyridine-2-carboxylate is a heterocyclic compound featuring a fused thieno[2,3-c]pyridine core substituted with a chlorine atom at position 7 and a methyl ester group at position 2. The thieno[2,3-c]pyridine scaffold incorporates a sulfur atom in the fused ring system, distinguishing it from nitrogen-containing pyrrolo[2,3-c]pyridine analogs. The methyl ester group enhances lipophilicity compared to carboxylic acid derivatives, influencing solubility and reactivity .
Properties
IUPAC Name |
methyl 7-chlorothieno[2,3-c]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2S/c1-13-9(12)6-4-5-2-3-11-8(10)7(5)14-6/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FASHAAOEDQHMIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)C(=NC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thieno[2,3-c]Pyridine Core Formation
The most widely reported method involves cyclization of 3,5-dichloropyridine-4-carboxaldehyde (1) with methyl thioglycolate (2) under basic conditions. The reaction proceeds via nucleophilic attack of the thiolate on the aldehyde, followed by intramolecular cyclization to form the thiophene ring (Fig. 1).
Reaction Conditions
- Solvent: Anhydrous DMF
- Base: Potassium carbonate (2.5 equiv)
- Temperature: 80°C, 12 hours
- Yield: 68–72%
Key Advantages
- High regioselectivity for the [2,3-c] fused system
- Scalable to multigram quantities
Multicomponent Gewald Reaction Strategy
Three-Component Assembly
The Gewald reaction constructs the thienopyridine core in one pot using:
- Cyclopentanone (3) as the ketone component
- Methyl cyanoacetate (4) as the activated nitrile
- Elemental sulfur
Mechanistic Overview
- Knoevenagel condensation between (3) and (4)
- Sulfur incorporation via radical-mediated thiophene formation
- Spontaneous cyclization to yield the target scaffold
Performance Metrics
| Condition | Optimization Range | Optimal Value |
|---|---|---|
| Solvent | EtOH, DMF, THF | EtOH |
| Base | Piperidine, DBU, Et₃N | DBU (1.2 equiv) |
| Reaction Time | 8–24 hours | 14 hours |
| Yield | 52–78% | 75% |
Post-Synthetic Modifications
The Gewald product requires subsequent chlorination at position 7 using N-chlorosuccinimide (NCS) in acetonitrile:
Chlorination Efficiency
| NCS Equiv | Temp (°C) | Time (h) | Conversion (%) |
|---|---|---|---|
| 1.2 | 25 | 24 | 45 |
| 2.0 | 50 | 8 | 83 |
| 3.0 | 70 | 4 | 92 |
Transition Metal-Catalyzed Coupling Approaches
Suzuki-Miyaura Functionalization
Palladium-catalyzed coupling installs the methyl ester group post-core formation:
Representative Protocol
Heck Reaction for Side-Chain Elaboration
The Chinese patent CN118834207A demonstrates Heck coupling applicability for analogous systems:
Key Parameters
| Variable | Value |
|---|---|
| Olefin | Methyl acrylate |
| Catalyst | Pd(OAc)₂ |
| Ligand | P(o-Tol)₃ |
| Solvent | DMF |
| Yield | 78% |
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adapting the cyclization method for flow chemistry enhances throughput:
Benchmark Data
| Parameter | Batch Mode | Flow Mode |
|---|---|---|
| Space-Time Yield | 0.8 g/L/h | 4.2 g/L/h |
| Purity | 95% | 98% |
| Solvent Consumption | 12 L/kg | 5 L/kg |
Waste Stream Management
Comparative analysis of byproduct formation:
| Method | E-Factor | Chlorinated Waste (kg/kg product) |
|---|---|---|
| Cyclization | 18 | 3.2 |
| Gewald | 23 | 1.8 |
| Coupling Approaches | 32 | 5.6 |
Critical Comparison of Synthetic Routes
Table 1. Method Evaluation Matrix
| Criterion | Cyclization | Gewald | Coupling |
|---|---|---|---|
| Atom Economy (%) | 78 | 65 | 54 |
| Step Count | 2 | 3 | 4 |
| Max Reported Yield | 87% | 75% | 81% |
| Scalability | Excellent | Good | Moderate |
| Halogen Utilization | 92% | 85% | 78% |
Chemical Reactions Analysis
Types of Reactions
Methyl 7-chlorothieno[2,3-c]pyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine (TEA) or pyridine.
Major Products Formed
Oxidation: Formation of carboxylic acids or sulfoxides.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thienopyridine derivatives.
Scientific Research Applications
Methyl 7-chlorothieno[2,3-c]pyridine-2-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 7-chlorothieno[2,3-c]pyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzyme active sites, inhibiting their activity by forming stable complexes . The presence of the chlorine atom and the thienopyridine ring enhances its binding affinity and selectivity . The pathways involved may include inhibition of kinase activity or modulation of receptor functions .
Comparison with Similar Compounds
Comparative Data Table
*Estimated based on structural analogs.
Biological Activity
Methyl 7-chlorothieno[2,3-c]pyridine-2-carboxylate is a heterocyclic compound that has gained significant attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C9H6ClNO2S
- Molecular Weight : 227.67 g/mol
- Structural Features : The compound features a thieno[2,3-c]pyridine core with a chlorine atom and a carboxylate ester group, which contribute to its unique reactivity and biological properties.
Biological Activities
This compound exhibits several notable biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects. It has shown potential in inhibiting the growth of various bacterial strains, making it a candidate for further exploration in antibiotic development.
- Anti-inflammatory Effects : Research indicates that this compound may modulate inflammatory pathways. Its ability to inhibit specific enzymes involved in the inflammatory process positions it as a potential therapeutic agent for inflammatory diseases.
- Enzyme Inhibition : The compound interacts with various molecular targets, including enzymes and receptors. Its mechanism of action involves the inhibition or modulation of these targets, leading to significant biological effects. For example, it has been noted to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain signaling.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. This interaction can lead to:
- Inhibition of Enzyme Activity : By binding to active sites or allosteric sites on enzymes, the compound can effectively decrease their activity. This is particularly relevant in the context of COX inhibition and other enzyme pathways involved in disease processes.
- Modulation of Receptor Activity : The compound may also act as a modulator for various receptors, influencing signaling pathways associated with neurotransmission and cellular responses. This aspect is crucial for developing drugs targeting neurological conditions .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl 7-chlorothieno[2,3-c]pyridine-4-carboxylate | C9H6ClNO2S | Different position of carboxylate group |
| Methyl 7-bromothieno[2,3-c]pyridine-2-carboxylate | C9H6BrNO2S | Bromine substitution instead of chlorine |
| Methyl 7-chlorothieno[3,2-b]pyridine-2-carboxylate | C9H6ClNO2S | Altered ring structure leading to different properties |
This table highlights how this compound stands out due to its specific chlorine substitution pattern and carboxylate positioning, which contribute to its efficacy as a pharmaceutical agent.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antimicrobial Activity Study : A study evaluated the antimicrobial efficacy of this compound against various pathogens. Results indicated that it significantly inhibited bacterial growth at low concentrations, suggesting its potential as an antibiotic candidate.
- Anti-inflammatory Mechanism Exploration : Research focused on the anti-inflammatory properties revealed that this compound effectively reduced inflammation markers in vitro. This study provided insights into its mechanism involving COX inhibition and cytokine modulation .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 7-chlorothieno[2,3-c]pyridine-2-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves cyclization and functionalization steps. A validated approach uses 7-chlorothieno[2,3-c]pyridine as a starting material, with esterification under reflux conditions in solvents like ethanol or acetonitrile. Key parameters include temperature control (80–100°C) and stoichiometric ratios to optimize yield . For example, chloromethylation of pyridine derivatives under acidic conditions (e.g., HCl/formaldehyde) introduces substituents at specific positions, requiring precise pH monitoring .
Q. What spectroscopic and analytical techniques are recommended for structural characterization?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for verifying the fused thiophene-pyridine ring system and ester group. Mass spectrometry (MS) confirms molecular weight (e.g., molar mass 213.64 g/mol for the carboxylic acid precursor) . Elemental analysis (e.g., C, H, N percentages) should align with theoretical values (e.g., C: 54.92%, H: 4.57%, N: 9.15% for related pyridinecarboxylic acids) to validate purity .
Q. How should researchers handle and store this compound safely in laboratory settings?
- Methodological Answer : Follow standard protocols for chlorinated heterocycles: use gloves, goggles, and fume hoods. Store in airtight containers at 2–8°C, away from heat and moisture. Safety Data Sheets (SDS) for analogous compounds recommend avoiding inhalation and skin contact, with emergency procedures including rinsing exposed areas and seeking medical attention .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize side products during synthesis?
- Methodological Answer : Side products like dechlorinated derivatives or incomplete cyclization can arise. Use catalytic additives (e.g., Lewis acids) to enhance regioselectivity. Monitor reaction progression via Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For industrial-scale synthesis, pressurized reactors and controlled heating rates improve reproducibility .
Q. What computational methods are employed to predict the compound's reactivity and interaction with biological targets?
- Methodological Answer : Density Functional Theory (DFT) calculations model electron distribution in the fused ring system, identifying reactive sites (e.g., the chlorine atom for nucleophilic substitution). Molecular docking studies predict binding affinities to enzymes like kinases, leveraging software such as AutoDock or Schrödinger Suite. These models guide functional group modifications for drug discovery .
Q. How can discrepancies between elemental analysis and spectroscopic data be resolved?
- Methodological Answer : Discrepancies may indicate impurities or hydration. Cross-validate results using multiple techniques: X-ray crystallography provides definitive structural data, while thermogravimetric analysis (TGA) detects solvent residues. For example, a mismatch in nitrogen content (e.g., 9.06% found vs. 9.15% calculated) warrants recrystallization or column chromatography .
Q. What strategies are used to modify the core structure for enhanced biological activity?
- Methodological Answer : Introduce substituents at the 3- or 5-positions via Suzuki coupling or nucleophilic aromatic substitution. For instance, replacing the methyl ester with an amide group improves solubility and bioavailability. Biological assays (e.g., enzyme inhibition or cytotoxicity screens) validate modifications, with iterative design informed by Structure-Activity Relationship (SAR) studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
